molecular formula C14H13N3OS2 B1230587 2-[(1-methyl-3-indolyl)thio]-N-(2-thiazolyl)acetamide

2-[(1-methyl-3-indolyl)thio]-N-(2-thiazolyl)acetamide

Cat. No. B1230587
M. Wt: 303.4 g/mol
InChI Key: VPRQXDRHRDWCGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1-methyl-3-indolyl)thio]-N-(2-thiazolyl)acetamide is a member of indoles.

Scientific Research Applications

Pharmacokinetic Studies

A substantial area of scientific research involving 2-[(1-methyl-3-indolyl)thio]-N-(2-thiazolyl)acetamide and similar compounds revolves around pharmacokinetic studies. These studies focus on understanding how drugs are absorbed, distributed, metabolized, and excreted in the body. For instance, a study involving [14C]Mirabegron, a compound structurally related to 2-[(1-methyl-3-indolyl)thio]-N-(2-thiazolyl)acetamide, provided insights into the drug's mass balance, metabolite profiles, and excretion patterns in healthy male volunteers (Takusagawa et al., 2012). Similarly, studies have been conducted to understand the disposition and metabolism of other related compounds in humans, shedding light on the metabolic pathways and potential therapeutic implications (Renzulli et al., 2011).

Bioequivalence and Clinical Trials

Another significant research application is conducting bioequivalence studies and clinical trials. These studies are crucial for understanding the efficacy and safety of new drug formulations compared to existing ones. For instance, studies have been done comparing the bioavailability of different formulations of drugs with similar structural components, ensuring they meet the required standards for clinical use (Zakeri-milani et al., 2008). Such research is foundational in the development of new drugs and in ensuring the quality of generics.

properties

Product Name

2-[(1-methyl-3-indolyl)thio]-N-(2-thiazolyl)acetamide

Molecular Formula

C14H13N3OS2

Molecular Weight

303.4 g/mol

IUPAC Name

2-(1-methylindol-3-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C14H13N3OS2/c1-17-8-12(10-4-2-3-5-11(10)17)20-9-13(18)16-14-15-6-7-19-14/h2-8H,9H2,1H3,(H,15,16,18)

InChI Key

VPRQXDRHRDWCGT-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)SCC(=O)NC3=NC=CS3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(1-methyl-3-indolyl)thio]-N-(2-thiazolyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[(1-methyl-3-indolyl)thio]-N-(2-thiazolyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-[(1-methyl-3-indolyl)thio]-N-(2-thiazolyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-[(1-methyl-3-indolyl)thio]-N-(2-thiazolyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-[(1-methyl-3-indolyl)thio]-N-(2-thiazolyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-[(1-methyl-3-indolyl)thio]-N-(2-thiazolyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.